4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid
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Overview
Description
4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid is an organic compound with the molecular formula C10H9Br2FO3 It is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid typically involves the bromination and fluorination of a suitable benzoic acid derivative, followed by the introduction of the isopropoxy group. The reaction conditions often require the use of bromine or brominating agents, fluorinating agents, and isopropyl alcohol under controlled temperature and pH conditions to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and etherification reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions. Optimization of reaction parameters such as temperature, solvent choice, and catalyst use is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced to form different derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for carbon-carbon bond formation).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while esterification can produce esters of this compound.
Scientific Research Applications
4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The isopropoxy group may influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
4,6-Dibromo-2-fluorobenzoic acid: Lacks the isopropoxy group, which may affect its chemical reactivity and applications.
2-Fluoro-3-isopropoxybenzoic acid: Lacks the bromine atoms, which may influence its biological activity and binding properties.
4,6-Dibromo-3-isopropoxybenzoic acid: Lacks the fluorine atom, which may alter its chemical and biological properties.
Uniqueness: 4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid is unique due to the combination of bromine, fluorine, and isopropoxy groups on the benzoic acid core
Properties
IUPAC Name |
4,6-dibromo-2-fluoro-3-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2FO3/c1-4(2)16-9-6(12)3-5(11)7(8(9)13)10(14)15/h3-4H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKZWBJIHQOSRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1F)C(=O)O)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2FO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.98 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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